molecular formula C28H37N5O2S B2503899 N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-32-8

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2503899
CAS RN: 477304-32-8
M. Wt: 507.7
InChI Key: YDNMZZFMWUMMDQ-UHFFFAOYSA-N
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Description

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H37N5O2S and its molecular weight is 507.7. The purity is usually 95%.
BenchChem offers high-quality N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Adamantane-containing polyamides exhibit remarkable properties, including high thermal stability, flexibility, and toughness, making them candidates for advanced material applications. The synthesis of new polyamide-imides containing pendent adamantyl groups demonstrates the potential for creating materials with specific desirable properties such as high glass transition temperatures and mechanical strength (Liaw & Liaw, 2001).

Coordination Polymers and Catalysis

Adamantane derivatives have been used to synthesize coordination polymers with potential applications in catalysis. The synthesis of orthogonally substituted azole-carboxylate adamantane ligands and their application in forming copper(II) and nickel(II) coordination polymers showcase the versatility of adamantane derivatives in creating complex structures with potential catalytic applications (Pavlov et al., 2019).

Antiviral Research

Adamantane derivatives have shown potential in antiviral research, particularly against influenza viruses. The synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and their evaluation for antiviral activity against influenza A and B viruses highlight the therapeutic potential of adamantane derivatives in treating viral infections (Göktaş et al., 2012).

Antibacterial and Neuroprotective Agents

Novel adamantane derivatives have been synthesized and evaluated for their antibacterial and neuroprotective activities. These studies reveal the broad-spectrum antibacterial potential of certain adamantane-carbohydrazide derivatives and highlight the multifunctional neuroprotective activity of fluorescent heterocyclic adamantane amines, indicating the diverse biomedical applications of adamantane derivatives (Al-Wahaibi et al., 2020; Joubert et al., 2011).

properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O2S/c34-25(30-22-7-3-1-4-8-22)18-36-27-32-31-24(33(27)23-9-5-2-6-10-23)17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMZZFMWUMMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

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